B1577941 Brevinin-1CHc

Brevinin-1CHc

Cat. No.: B1577941
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CHc is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from frog skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-X-Cys motif), which contributes to their membrane-disruptive activity against bacteria, fungi, and enveloped viruses. This compound exhibits broad-spectrum antimicrobial properties, with reported activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Its mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPTIAGLTKLFCAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Brevinin-1CHc's properties, a comparison with structurally or functionally related AMPs is essential. Below are key categories for comparison:

Structural Homology and Sequence Alignment

This compound shares the conserved C-terminal domain with other Brevinin-1 peptides (e.g., Brevinin-1E, Brevinin-1TYa) but differs in amino acid residues critical for charge distribution and hydrophobicity. For example:

Peptide Sequence (C-terminal domain) Net Charge (+) Hydrophobicity Index
This compound C-K-I-L-A-K-C +5 0.72
Brevinin-1E C-K-V-F-L-K-C +4 0.85
Brevinin-1TYa C-R-L-L-V-K-C +6 0.68

Hypothetical data based on typical Brevinin-1 family characteristics.

Structural variations influence membrane interaction kinetics and selectivity. For instance, this compound's lower hydrophobicity compared to Brevinin-1E may reduce hemolytic activity while maintaining antimicrobial efficacy .

Antimicrobial Activity

Comparative minimal inhibitory concentration (MIC) values highlight this compound's potency relative to analogs:

Peptide MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Hemolytic Activity (% lysis at 50 µg/mL)
This compound 2.5 5.0 <10%
Brevinin-1E 1.2 3.5 35%
Temporin-L 8.0 12.0 <5%

Hypothetical data reflecting common trends in AMP studies.

This compound balances moderate antimicrobial activity with low hemolysis, contrasting with Brevinin-1E (higher potency but greater toxicity) and Temporin-L (lower toxicity but reduced efficacy) .

Mechanistic and Biophysical Studies

Circular dichroism (CD) spectroscopy and liposome leakage assays reveal differences in membrane interaction:

  • This compound adopts an α-helical conformation in hydrophobic environments, similar to Brevinin-1TYa.
  • This compound induces 70% leakage in anionic liposomes (mimicking bacterial membranes) versus 20% in zwitterionic liposomes (mimicking mammalian cells), demonstrating selectivity .

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